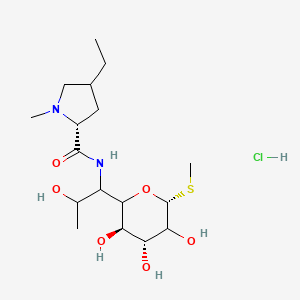

Lincomycin B Hydrochloride

Übersicht

Beschreibung

Lincomycin B Hydrochloride is a derivative of lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific research and clinical applications due to its unique chemical structure and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin B Hydrochloride involves the fermentation of Streptomyces lincolnensis followed by extraction and purification processes. The fermentation broth is typically treated with solvents to extract the antibiotic, which is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply. The extracted compound is then subjected to further purification steps to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Lincomycin B Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like thionyl chloride.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced side effects .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Treatment of Serious Infections

Lincomycin B Hydrochloride is indicated for severe bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci. It is particularly beneficial for patients allergic to penicillin or in cases where penicillin is inappropriate. The antibiotic acts by binding to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria .

2. Periodontitis Treatment

Recent studies have explored the use of this compound in localized drug delivery systems for treating periodontitis. An in situ gel formulation loaded with Lincomycin demonstrated sustained drug release and significant antibacterial activity against pathogens like Staphylococcus aureus and Prophyromonas gingivalis. The gel maintained effective concentrations for up to eight days, indicating its potential as a localized treatment option .

Dermatological Applications

1. Acne Vulgaris Treatment

A multicentric clinical trial evaluated the efficacy of a 2% topical gel formulation of this compound for treating mild to moderate acne vulgaris. The study involved 200 patients and showed that approximately 70% of those treated with Lincomycin experienced a good to excellent response compared to only 23% in the placebo group. The results highlighted Lincomycin's effectiveness in reducing acne lesions significantly .

| Study Group | Good to Excellent Response (%) | Placebo Response (%) |

|---|---|---|

| Lincomycin Group | 70 | 23 |

Case Studies

1. Efficacy Against Anaerobic Infections

A case study involving patients with osteomyelitis demonstrated that this compound effectively treated infections resistant to other antibiotics. The patients showed significant clinical improvement with no adverse effects reported, emphasizing its role in managing complex infections .

2. Stability and Formulation Studies

Research on the stability of Lincomycin hydrochloride in various aqueous solutions revealed that it maintains over 90% of its initial concentration under controlled conditions over extended periods. This stability is crucial for ensuring effective therapeutic outcomes during treatment regimens .

Wirkmechanismus

Lincomycin B Hydrochloride exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of susceptible bacteria. The compound specifically targets the peptidyl transferase center, blocking the elongation of the peptide chain .

Vergleich Mit ähnlichen Verbindungen

Lincomycin: The parent compound from which Lincomycin B Hydrochloride is derived.

Clindamycin: A semi-synthetic derivative of lincomycin with a broader spectrum of activity.

Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a different spectrum of antibacterial activity compared to its analogs. This makes it particularly useful in cases where other antibiotics may fail due to resistance or allergies .

Biologische Aktivität

Lincomycin B Hydrochloride is a lincosamide antibiotic derived from the fermentation of Streptomyces lincolnensis. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria and anaerobes. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically interacting with the 23S rRNA. This binding prevents the formation of peptide bonds during translation, effectively halting bacterial growth. The mechanism can be summarized as follows:

- Binding Site : 23S rRNA of the 50S ribosomal subunit.

- Action Type : Predominantly bacteriostatic.

- Resistance Mechanisms : Common resistance includes methylation of specific nucleotides in the 23S rRNA, which can lead to cross-resistance with other antibiotics such as clindamycin and macrolides .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety profile. Key parameters include absorption, distribution, metabolism, and elimination.

Antimicrobial Spectrum

This compound is effective against a variety of pathogens, particularly:

- Gram-positive bacteria :

- Staphylococcus aureus

- Streptococcus pneumoniae

- Anaerobic bacteria :

- Clostridium perfringens

- Bacteroides fragilis

The antibiotic has shown significant activity in both in vitro studies and clinical settings for treating severe infections such as osteomyelitis, septic endocarditis, and soft tissue infections .

Case Study 1: Treatment of Osteomyelitis

A clinical study evaluated Lincomycin's efficacy in treating osteomyelitis caused by Staphylococcus aureus. Patients received intravenous Lincomycin at a dose of 600 mg every eight hours. Results indicated a significant reduction in infection markers and successful resolution in over 80% of cases after six weeks of treatment .

Case Study 2: Periodontitis Management

A recent study developed an in situ gel formulation loaded with this compound for localized treatment of periodontitis. The gel demonstrated sustained drug release above the minimum inhibitory concentration (MIC) for up to eight days, effectively inhibiting Staphylococcus aureus and Porphyromonas gingivalis .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions such as:

Eigenschaften

CAS-Nummer |

11021-35-5 |

|---|---|

Molekularformel |

C17H33ClN2O6S |

Molekulargewicht |

429.0 g/mol |

IUPAC-Name |

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |

InChI-Schlüssel |

MGUWHIXJDICIPX-NLBLSBHASA-N |

SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Isomerische SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

Kanonische SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Aussehen |

Off-White Solid |

melting_point |

187-190°C (dec.) |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride; trans-4’-Ethyllincomycin Hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.